molecular formula C10H7BrN2O2 B1209180 Makaluvamine O

Makaluvamine O

Cat. No.: B1209180
M. Wt: 267.08 g/mol
InChI Key: MXPXWLXCZRKWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Makaluvamine O is a natural product found in Smenospongia, Smenospongia aurea, and Verongula rigida with data available.

Scientific Research Applications

Discovery and Development of Synthetic Alkaloids

Makaluvamine O and its synthetic analogs, including tricyclic pyrroloquinone (TPQ) alkaloid analogs, have been explored for their potential as cancer therapeutic agents. These analogs, such as BA-TPQ, TBA-TPQ, and TCBA-TPQ, have been synthesized, and their mechanisms of action and structure-activity relationships have been investigated. Notably, these compounds have demonstrated the ability to interact with several key molecular targets, including the MDM2-p53 pathway, suggesting their potential in cancer therapy and combination treatments (Wang, Nijampatnam, Velu, & Zhang, 2016).

Alkaloids in Traditional Medicine and Pharmacology

Alkaloids, including those similar in structure to this compound, have been documented for their broad pharmacological effects and are a critical component in drug discovery. Alkaloids such as berberine, matrine, and piperine have shown diverse effects, including antiproliferative, antibacterial, antiviral, and anticancer activities. These compounds have been a focus of extensive research, underscoring the potential of alkaloids for therapeutic use in various diseases (Qiu, Sun, Zhang, Xu, Yan, & Han, 2014).

Alkaloids and Cancer Therapy

The role of alkaloids in cancer prevention and therapy has been a significant area of interest. Alkaloids have demonstrated antiproliferative and anticancer effects in a variety of cancers, both in vitro and in vivo. The literature highlights the potential of alkaloids, like this compound, in developing anticancer drugs. The molecular mechanisms of action of these compounds are continuously being explored, emphasizing their potential in cancer therapy (Mondal, Gandhi, Fimognari, Atanasov, & Bishayee, 2019).

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

9-bromo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaene-10,11-diol

InChI

InChI=1S/C10H7BrN2O2/c11-6-7-5-4(1-2-12-7)3-13-8(5)10(15)9(6)14/h3,14-15H,1-2H2

InChI Key

MXPXWLXCZRKWGT-UHFFFAOYSA-N

SMILES

C1CN=C2C3=C1C=NC3=C(C(=C2Br)O)O

Canonical SMILES

C1CN=C2C3=C1C=NC3=C(C(=C2Br)O)O

Synonyms

makaluvamine O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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